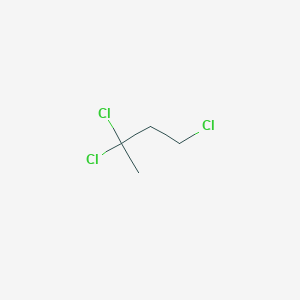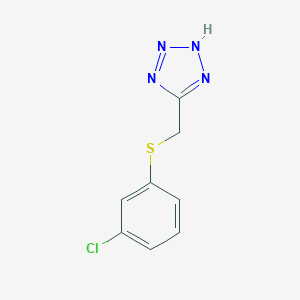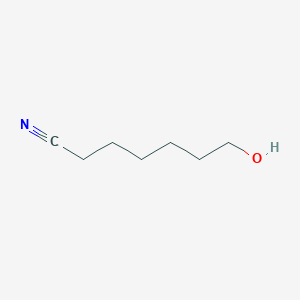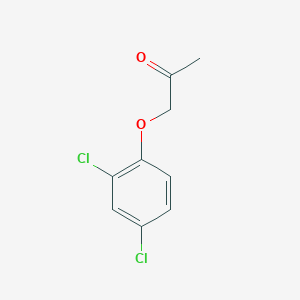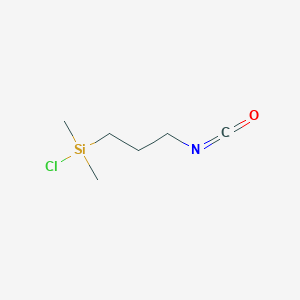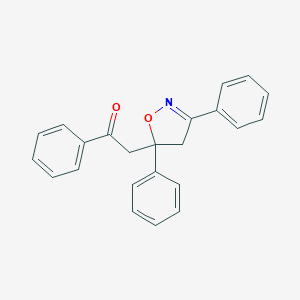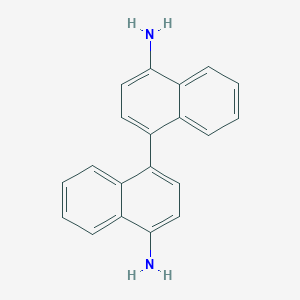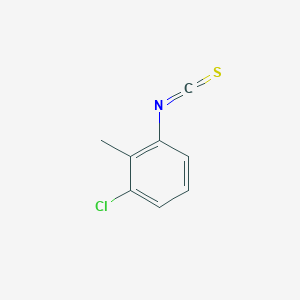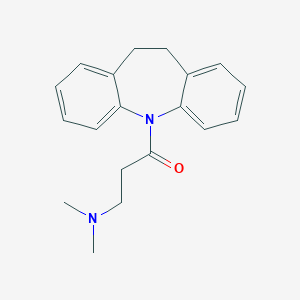
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- involves the inhibition of neurotransmitter uptake and the enhancement of neurotransmitter release. The compound has been found to have an effect on the dopamine, norepinephrine, and serotonin systems, which are important for the regulation of mood, motivation, and reward.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- include an increase in dopamine, norepinephrine, and serotonin levels in the brain. This increase in neurotransmitter levels has been found to have an effect on mood, motivation, and reward. The compound has also been found to have an effect on blood pressure and heart rate, which may have implications for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- in lab experiments include its ability to affect neurotransmitter systems, which are important for the regulation of mood, motivation, and reward. The compound is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, the compound has limitations in terms of its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- include the investigation of its potential as a drug target for the treatment of various diseases, such as depression and addiction. Further research is also needed to fully understand the mechanism of action of the compound and its potential toxicity. Additionally, the development of new synthesis methods and the optimization of current methods may lead to the production of more efficient and cost-effective methods of producing the compound.
Synthesemethoden
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- has been achieved using various methods. One method involves the reaction of 5H-Dibenz(b,f)azepine with 3-(dimethylamino)propionyl chloride in the presence of a base. Another method involves the reaction of 5H-Dibenz(b,f)azepine with 3-(dimethylamino)propionitrile in the presence of a reducing agent. These methods have been found to be effective in producing the compound in high yields.
Wissenschaftliche Forschungsanwendungen
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where the compound has been found to have an effect on neurotransmitter release and uptake. Another area of research is in the field of pharmacology, where the compound has been found to have potential as a drug target for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
16488-04-3 |
|---|---|
Produktname |
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- |
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-20(2)14-13-19(22)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)21/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
MLUPYKODOKSLBI-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Kanonische SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Andere CAS-Nummern |
16488-04-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



